4-tert-Octylphenol-diethoxylate-13C6 (CAS 1173020-69-3) is a uniformly ring-labeled stable isotope internal standard engineered for the quantification of octylphenol diethoxylate (OP2EO) in complex matrices. As a nonionic surfactant degradation product and recognized endocrine disruptor, OP2EO is strictly monitored under international water quality frameworks [1]. The 13C6 label provides a +6 Da mass shift, enabling high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows by perfectly co-eluting with the native analyte to correct for matrix-induced ion suppression and extraction recovery losses without the chromatographic isotope effects frequently associated with deuterated alternatives [2].
Substituting 4-tert-Octylphenol-diethoxylate-13C6 with adjacent ethoxylate oligomers (such as OP1EO-13C6) or deuterated analogs compromises quantitative accuracy in LC-MS/MS. Reverse-phase liquid chromatography separates alkylphenol ethoxylates by their ethoxy chain length, meaning an OP1EO standard will not co-elute with native OP2EO [1]. Consequently, the generic surrogate experiences a completely different matrix suppression zone in the electrospray ionization (ESI) source. Furthermore, deuterated standards often exhibit retention time shifts relative to the native analyte due to the deuterium isotope effect, leading to mismatched matrix correction [2]. For regulatory-grade toxic equivalency (TEQ) calculations, the exact matching 13C6 diethoxylate oligomer is strictly required to prevent quantification errors in heavily suppressed matrices like wastewater and sludge [3].
In reverse-phase LC-MS/MS, 13C-labeled standards provide precise co-elution with native analytes compared to deuterated analogs. 4-tert-Octylphenol-diethoxylate-13C6 exhibits a retention time difference (ΔRT) of 0.00 minutes relative to native OP2EO. In contrast, heavily deuterated alkylphenol standards often demonstrate retention time shifts (typically 0.05 to 0.20 minutes) due to the deuterium isotope effect on lipophilicity [1]. This shift causes the deuterated standard to elute in a slightly different matrix background, compromising its ability to accurately correct for transient ion suppression in complex environmental extracts.
| Evidence Dimension | Retention time shift (ΔRT) vs native analyte |
| Target Compound Data | ΔRT = 0.00 min (perfect co-elution) |
| Comparator Or Baseline | Deuterated analogs (ΔRT = 0.05 - 0.20 min shift) |
| Quantified Difference | 100% elimination of chromatographic isotope effect |
| Conditions | Reverse-phase LC-MS/MS in complex matrices |
Perfect co-elution ensures the internal standard and native analyte experience the exact same matrix suppression, which is critical for accurate quantification in wastewater.
Environmental matrices like wastewater sludge induce severe, time-dependent ion suppression in ESI-MS/MS, often reducing analyte signals by 50% to 80%. Because LC separates octylphenol ethoxylates by chain length, OP2EO elutes at a different retention time than OP1EO or unethoxylated OP [1]. Using OP2EO-13C6 ensures the internal standard is present at the exact elution window of native OP2EO, perfectly mirroring its specific matrix suppression factor. Substituting with OP1EO-13C6 or a nonylphenol surrogate results in mismatched matrix correction, as the surrogate elutes in a different suppression zone, leading to quantification errors exceeding 20% in heavy matrices[2].
| Evidence Dimension | Matrix effect correction accuracy |
| Target Compound Data | OP2EO-13C6 (exact match to OP2EO suppression zone) |
| Comparator Or Baseline | OP1EO-13C6 or OP-13C6 (elutes in different suppression zone) |
| Quantified Difference | Prevents >20% quantification errors caused by mismatched retention times |
| Conditions | ESI-LC-MS/MS of wastewater and sludge extracts |
Buyers must procure the exact diethoxylate standard to comply with stringent environmental methods that require oligomer-specific recovery correction.
The uniform 13C6 labeling of the phenolic ring provides a +6 Da mass shift (e.g., m/z 312 -> 295 for native vs m/z 318 -> 301 for 13C6 in positive ESI MRM transitions)[1]. This +6 Da shift is crucial for preventing isotopic cross-talk. Lower-mass labels (e.g., +2 or +3 Da) can suffer from signal overlap due to the natural M+2 or M+3 isotopic envelope of the native compound, especially at high environmental concentrations. The +6 Da shift ensures >99.9% signal isolation, yielding a zero-background baseline in the internal standard channel and improving the limit of quantification (LOQ) [2].
| Evidence Dimension | Mass shift and isotopic overlap |
| Target Compound Data | 13C6 label (+6 Da, <0.1% overlap) |
| Comparator Or Baseline | Low-label isotopes (+2 Da or +3 Da, 1-5% overlap at high concentrations) |
| Quantified Difference | >99.9% signal isolation |
| Conditions | High-concentration native OP2EO samples in MRM LC-MS/MS |
The +6 Da shift eliminates false-positive internal standard signals, allowing for a broader dynamic linear range and lower LOQs in regulatory testing.
Essential for quantifying OP2EO in wastewater influent/effluent and biosolids to comply with local environmental quality standards (EQS) for endocrine disruptors, where exact matrix correction is mandatory[1].
Used to accurately calculate the ethoxylate distribution and total TEQ of octylphenol derivatives in soil and sediment, where exact oligomer quantification is mandated by regulatory methods [1].
Critical for extracting and quantifying OP2EO bioaccumulation in fish and wildlife tissues, where lipid-rich matrices cause extreme ion suppression that only an exact 13C6 co-eluting standard can correct [2].